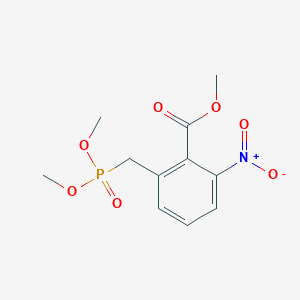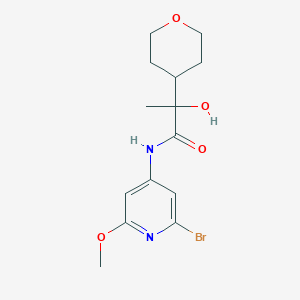
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexadiene, featuring a butanol side chain attached to a methyl-substituted cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexa-1,4-diene and butanal.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-methylcyclohexa-1,4-diene with magnesium in anhydrous ether. This Grignard reagent is then reacted with butanal to form the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-one or 4-(4-Methylcyclohexa-1,4-dien-1-yl)butanal.
Reduction: 4-(4-Methylcyclohexyl)butan-1-ol.
Substitution: 4-(4-Methylcyclohexa-1,4-dien-1-yl)butyl chloride.
Applications De Recherche Scientifique
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexadiene ring can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylcyclohexa-1,4-dien-1-yl)methanol: Similar structure but with a shorter side chain.
4-(4-Methylcyclohexa-1,4-dien-1-yl)ethanol: Another similar compound with a different side chain length.
4-(4-Methylcyclohexa-1,4-dien-1-yl)propan-1-ol: Similar but with a three-carbon side chain.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-(4-methylcyclohexa-1,4-dien-1-yl)butan-1-ol |
InChI |
InChI=1S/C11H18O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5,8,12H,2-4,6-7,9H2,1H3 |
Clé InChI |
DMIGZTMSXIFHPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(=CC1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



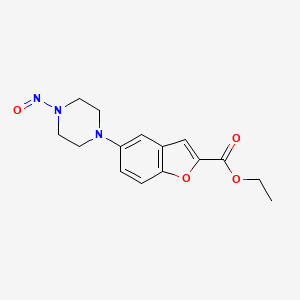
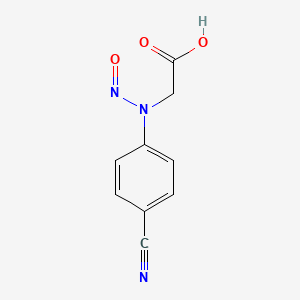
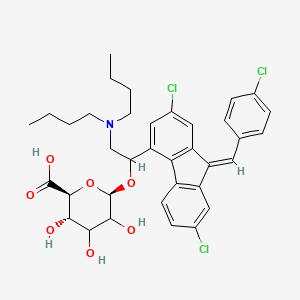
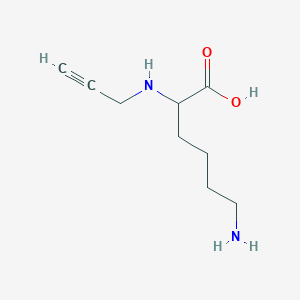

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)

